molecular formula C26H27N3O6 B11556807 N(2(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide

N(2(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11556807
M. Wt: 477.5 g/mol
InChI Key: WOBWVCZXBXVIOQ-RWPZCVJISA-N
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Description

N(2(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzyloxy group, a benzylidene hydrazino moiety, and a trimethoxybenzamide core, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(2(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 4-(benzyloxy)benzaldehyde and hydrazine hydrate to form the benzylidene hydrazine intermediate. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N(2(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The benzylidene hydrazino moiety can be reduced to hydrazine derivatives.

    Substitution: The methoxy groups on the benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include benzoic acid derivatives, hydrazine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N(2(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N(2(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzylidene hydrazino moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The trimethoxybenzamide core may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide
  • N-(4-((2-(2-(Benzyloxy)5-bromobenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide

Uniqueness

N(2(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trimethoxybenzamide core differentiates it from other similar compounds, potentially enhancing its therapeutic potential .

Properties

Molecular Formula

C26H27N3O6

Molecular Weight

477.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C26H27N3O6/c1-32-22-13-20(14-23(33-2)25(22)34-3)26(31)27-16-24(30)29-28-15-18-9-11-21(12-10-18)35-17-19-7-5-4-6-8-19/h4-15H,16-17H2,1-3H3,(H,27,31)(H,29,30)/b28-15+

InChI Key

WOBWVCZXBXVIOQ-RWPZCVJISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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